1-(3-Fluorophenyl)cyclohexylamine
Overview
Description
1-(3-Fluorophenyl)cyclohexylamine is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which is attached to a cyclohexylamine moiety.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)cyclohexylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Industrial production methods often optimize these reactions to achieve higher yields and selectivity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents and conditions used in these reactions include organoboron reagents, palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclohexylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)cyclohexylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the presence of the fluorine atom. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclohexylamine can be compared with other similar compounds, such as:
1-Phenylcyclohexylamine: This compound lacks the fluorine atom on the phenyl ring, which can result in different chemical and biological properties.
Phencyclidine (PCP): A well-known arylcyclohexylamine derivative with anesthetic and hallucinogenic properties.
Ketamine: Another arylcyclohexylamine derivative used as an anesthetic and for its antidepressant effects.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVEKXINNKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154952 | |
Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125827-86-3 | |
Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Fluorophenyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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